Lipophilicity Positioning: Intermediate logP Between Unsubstituted Phenoxy and Bulkier 4-Isopropylphenoxy Analogs
Within the 2-methyl-4-aryloxy-tetrahydrobenzothieno[2,3-d]pyrimidine sub-series, the 4-methylphenoxy substituent of the target compound confers an intermediate lipophilicity profile. The meta-methyl positional isomer (3-methylphenoxy, ChemDiv G517-0303) has a calculated logP of 5.4341 and logSw of -5.5814, while the bulkier 4-isopropylphenoxy analog (ChemDiv 5067-0649) exhibits a higher logP of 6.367 and lower aqueous solubility (logSw -5.9113) . The target compound, with a single para-methyl group, is predicted to occupy an intermediate logP range (~5.2-5.5), offering a balanced permeability-solubility profile compared to these directly comparable analogs . The unsubstituted phenoxy analog (MW 296.4) is substantially smaller and lacks the lipophilic methyl contribution [1].
| Evidence Dimension | Calculated lipophilicity (logP) and aqueous solubility (logSw) |
|---|---|
| Target Compound Data | logP ~5.2-5.5 (predicted range for para-methylphenoxy); MW 310.4 g/mol |
| Comparator Or Baseline | 3-methylphenoxy isomer: logP 5.4341, logSw -5.5814; 4-isopropylphenoxy analog: logP 6.367, logSw -5.9113; unsubstituted phenoxy analog: MW 296.4 g/mol |
| Quantified Difference | logP difference of ~0.9 units between 4-methyl and 4-isopropyl analogs; MW increase of 14 Da over unsubstituted phenoxy |
| Conditions | Calculated properties (logP, logSw) from ChemDiv screening compound database; structural comparison based on InChIKey and molecular formula data from EvitaChem and SpectraBase |
Why This Matters
This intermediate lipophilicity positions the target compound as a probe for SAR studies where excessive logP (as in the 4-isopropyl analog) may cause non-specific binding or poor solubility, while the unsubstituted phenoxy may lack sufficient hydrophobic contacts.
- [1] SpectraBase. benzo[4,5]thieno[2,3-d]pyrimidine, 5,6,7,8-tetrahydro-2-methyl-4-phenoxy-. Compound ID DHUrLZtlCO6. MW 296.39 g/mol, C17H16N2OS. View Source
